N-Stearoylsphingosine

Catalog No.
S1482313
CAS No.
2304-81-6
M.F
C36H71NO3
M. Wt
566 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Stearoylsphingosine

CAS Number

2304-81-6

Product Name

N-Stearoylsphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide

Molecular Formula

C36H71NO3

Molecular Weight

566 g/mol

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octadecanamide; D-erythro-1,3-Dihydroxy-2-octadecanoylamido-trans-4-octadecene; N-Stearoyl-C18-sphingosine; N-Stearoyl-D-erythro-sphingosine; N-Stearoyl-D-sphingosine; N-Stearoylsphingenine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

N-Stearoylsphingosine (N-SS), also known as N-octadecanoylsphingosine, is a naturally occurring lipid molecule found in various organisms, including humans and the parasite Trypanosoma brucei []. It belongs to the class of long-chain ceramides, where a long fatty acid chain (stearic acid in this case) is attached to a sphingoid base []. N-SS has gained interest in scientific research due to its diverse potential applications:

Signal transduction

N-SS acts as a signaling molecule within cells, influencing various cellular processes. Studies have shown it can activate protein phosphatase 2A (PP2A) by interfering with its inhibitor, leading to increased dephosphorylation of Akt, a protein involved in cell survival and proliferation []. This suggests N-SS might play a role in regulating cell growth and survival.

Cancer research

Research suggests N-SS may have anti-cancer properties. Studies have shown it can induce cell death in various cancer cell lines, including prostate cancer cells []. Additionally, N-SS might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its potential as a cancer therapeutic [].

Neuroscience research

N-SS has been implicated in various neurological functions. Studies have shown that N-SS levels are altered in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, the exact role of N-SS in these conditions is still under investigation.

N-Stearoylsphingosine is a member of the ceramide family, specifically categorized as an N-acylsphingosine. This compound is characterized by the presence of a stearoyl group (derived from stearic acid) attached to the nitrogen atom of sphingosine. Ceramides, including N-Stearoylsphingosine, are crucial components of cellular membranes and play significant roles in various biological processes, including cell signaling and apoptosis. They are produced through the hydrolysis of sphingomyelin by sphingomyelinase enzymes and can also be synthesized de novo from serine and palmitate .

  • Hydrolysis: It can be hydrolyzed to release sphingosine and stearic acid, a reaction catalyzed by ceramidases.
  • Acylation: N-Stearoylsphingosine can undergo further acylation reactions to form more complex sphingolipids.
  • Phosphorylation: In certain pathways, it can be phosphorylated to produce N-stearoylsphingosine-1-phosphate, which serves as a signaling molecule .

N-Stearoylsphingosine exhibits various biological activities:

  • Cell Signaling: It acts as a signaling molecule that regulates cellular processes such as differentiation, proliferation, and apoptosis.
  • Barrier Function: In the skin, ceramides like N-Stearoylsphingosine contribute to the integrity of the skin barrier and prevent transepidermal water loss.
  • Inflammation Modulation: It has been implicated in inflammatory responses, with potential roles in conditions such as psoriasis and atopic dermatitis .

N-Stearoylsphingosine can be synthesized through various methods:

  • De Novo Synthesis: This involves the condensation of serine with palmitate (or stearate) followed by several enzymatic modifications to yield ceramide.
  • Chemical Synthesis: Laboratory synthesis can be achieved using organic chemistry techniques that involve the coupling of sphingosine with stearic acid under specific conditions to form N-stearoylsphingosine .

The applications of N-Stearoylsphingosine include:

  • Cosmetic Industry: Used in skincare products for its moisturizing properties and its role in enhancing skin barrier function.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in treating skin disorders and metabolic diseases linked to ceramide dysregulation.
  • Research: Utilized in studies exploring sphingolipid metabolism and signaling pathways related to cell growth and apoptosis .

Research has shown that N-Stearoylsphingosine interacts with various proteins and receptors involved in cellular signaling pathways. Notably, it can influence the activity of enzymes responsible for lipid metabolism and may modulate receptor functions related to inflammation and immune responses. These interactions highlight its importance in maintaining cellular homeostasis and its potential role in disease mechanisms .

N-Stearoylsphingosine shares structural similarities with other ceramides but exhibits unique properties based on its fatty acid composition. Below is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Properties
N-PalmitoylsphingosineContains palmitic acidMore prevalent in certain tissues; involved in different signaling pathways.
N-OleoylsphingosineContains oleic acidExhibits fluidity properties beneficial for membrane dynamics.
N-ArachidoylsphingosineContains arachidonic acidPlays a role in inflammatory signaling due to arachidonic acid's properties.

N-Stearoylsphingosine is distinct due to its stearic acid component, which influences its physical properties, such as melting point and membrane incorporation behavior, making it particularly relevant in studies related to skin health and lipid metabolism .

The de novo synthesis of N-stearoylsphingosine begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, culminating in the formation of ceramide through a series of enzymatic reactions.

Role of Serine Palmitoyltransferase (SPT)

Serine palmitoyltransferase (SPT) catalyzes the rate-limiting step of sphingolipid biosynthesis, combining palmitoyl-CoA and L-serine to form 3-ketosphinganine. This heteromeric enzyme complex, composed of SPTLC1 and SPTLC2 subunits, exhibits strict substrate specificity for palmitoyl-CoA, ensuring the production of 18-carbon sphingoid bases [1]. Genetic mutations in SPT subunits disrupt sphingolipid homeostasis, underscoring its critical role in initiating N-stearoylsphingosine synthesis.

Dihydroceramide Synthase Function

Following SPT activity, 3-ketosphinganine is reduced to sphinganine, which undergoes N-acylation via dihydroceramide synthases (CerS). Among the six CerS isoforms, CerS1 demonstrates a strong preference for stearoyl-CoA (C18:0), facilitating the synthesis of N-stearoylsphinganine (dihydro-C18-ceramide) [2]. Structural studies reveal that CerS1’s substrate selectivity arises from hydrophobic interactions within its acyl-CoA binding pocket, which accommodates longer-chain fatty acids [2].

Dihydroceramide Desaturase in Final Conversion

The final step in de novo synthesis involves the insertion of a 4,5-trans double bond into dihydro-C18-ceramide, catalyzed by dihydroceramide desaturase (DES1). This oxygen-dependent enzyme requires NADH or NADPH as cofactors and exhibits specificity for C18-acylated substrates [5]. DES1 activity is inhibited by dithiothreitol, suggesting redox-sensitive regulation [5]. The resultant N-stearoylsphingosine is then trafficked to the Golgi apparatus for incorporation into complex sphingolipids or signaling platforms [1].

Table 1: Key Enzymes in De Novo N-Stearoylsphingosine Synthesis

EnzymeSubstrateProductCofactor
Serine PalmitoyltransferaseL-serine, palmitoyl-CoA3-ketosphinganinePyridoxal phosphate
Ceramide Synthase 1Sphinganine, stearoyl-CoADihydro-C18-ceramideNone
Dihydroceramide DesaturaseDihydro-C18-ceramideN-stearoylsphingosineNADH/NADPH

Sphingomyelin Hydrolysis Pathway

N-Stearoylsphingosine can also be generated via the degradation of sphingomyelin, a process activated under cellular stress.

Sphingomyelinase Activity and Regulation

Sphingomyelinases (SMases) hydrolyze sphingomyelin to ceramide and phosphocholine. Neutral SMases (nSMase2) and acid SMases (aSMase) exhibit distinct subcellular localizations, with aSMase activity prevalent in lysosomal compartments. These enzymes are regulated by cytokines, oxidative stress, and membrane lipid composition, enabling rapid ceramide generation during apoptosis or inflammatory responses [1].

Stress-Induced Activation Mechanisms

Stressors such as tumor necrosis factor-α (TNF-α) and ultraviolet radiation activate SMases through phosphorylation or translocation to membrane microdomains. For example, aSMase translocation to the outer leaflet of the plasma membrane facilitates N-stearoylsphingosine production, which promotes mitochondrial outer membrane permeabilization and caspase activation [1].

Salvage/Recycling Pathway

The salvage pathway recycles sphingolipid breakdown products to regenerate ceramide, conserving metabolic energy.

Enzymatic Degradation of Complex Sphingolipids

Lysosomal hydrolases, including β-glucosidases and galactosidases, degrade glycosphingolipids to ceramide. For instance, glucocerebrosidase cleaves glucosylceramide to glucose and ceramide, with mutations in this enzyme linked to Gaucher disease and Parkinson’s pathology [1].

Acid Ceramidase Function in Conversion to Sphingosine

Acid ceramidase hydrolyzes ceramide to sphingosine and free fatty acids in lysosomes. This enzyme’s optimal activity at pH 4.5 ensures compartment-specific regulation, and its inhibition elevates cellular ceramide levels, sensitizing cells to apoptosis [1].

Ceramide Synthase-Mediated Reconversion

Sphingosine generated via salvage pathways is re-acylated by CerS isoforms. CerS1 preferentially utilizes stearoyl-CoA to reconstitute N-stearoylsphingosine, completing the recycling loop [2]. This pathway is critical in tissues with high sphingolipid turnover, such as skin and liver [3].

Ceramide Synthase 1 (CerS1) Specificity for C18-Ceramide

CerS1’s unique ability to produce C18-ceramide underpins its metabolic and signaling roles in muscle and neuronal tissues.

Molecular Mechanisms of CerS1 Regulation

CerS1 expression is transcriptionally regulated by peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR). In hepatic steatosis, PPARγ agonists downregulate CerS1, reducing C18-ceramide levels and ameliorating insulin resistance [3].

Proteasomal Degradation in CerS1 Regulation

Ubiquitination targets CerS1 for proteasomal degradation, modulating its cellular abundance. The E3 ubiquitin ligase TRIM28 has been implicated in this process, linking CerS1 turnover to nutrient availability and stress signals [2].

Post-Translational Modifications of CerS1

Phosphorylation at Ser132 by protein kinase C (PKC) enhances CerS1 activity, promoting C18-ceramide synthesis during adipocyte differentiation [2]. Conversely, dephosphorylation by protein phosphatase 2A (PP2A) suppresses CerS1, illustrating dynamic feedback control.

Table 2: Regulatory Factors Influencing CerS1 Activity

Regulatory MechanismEffect on CerS1Functional Outcome
PPARγ activationTranscriptional repressionReduced C18-ceramide
TRIM28-mediated ubiquitinationProteasomal degradationDecreased CerS1 stability
PKC phosphorylationEnhanced activityIncreased C18-ceramide synthesis

Physical Description

Solid

XLogP3

13.9

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Other CAS

104404-17-3

Wikipedia

N-octadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-09-14
1. S. Koybasi et al. “Defects in Cell Growth Regulation by C18:0-Ceramide and Longevity Assurance Gene 1 in Human Head and Neck Squamous CellCarcinomas” Journal of Biological Chemistry, Vol. 279(43) pp. 44311-44319, 20042. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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